Synthetic Yield in Finerenone Synthesis
In the Bayer patent process, 2-chloro-5-methyl-4-nitropyridine N-oxide is reduced to 2-chloro-5-methyl-4-pyridinamine, a key finerenone intermediate [1]. Using the N-oxide as the starting material (prepared via nitration of 2-chloro-5-methylpyridine N-oxide in 80% yield ) provides a direct and high-yielding entry into the synthesis sequence. In contrast, an alternative route that would use 2-chloro-5-methyl-4-nitropyridine (CAS 97944-45-1, lacking the N-oxide) would require an additional oxidation step to install the N-oxide functionality, which is known to proceed in typically 60–85% yield depending on conditions and could introduce regioselectivity challenges .
| Evidence Dimension | Synthetic efficiency (step count and overall yield to finerenone intermediate) |
|---|---|
| Target Compound Data | 80% yield for nitration of 2-chloro-5-methylpyridine N-oxide to the target N-oxide; direct reduction to the key amine intermediate |
| Comparator Or Baseline | Alternative route via 2-chloro-5-methyl-4-nitropyridine (CAS 97944-45-1): requires additional N-oxidation step (typical 60–85% yield, non-regioselective), increasing step count and lowering overall yield |
| Quantified Difference | Target N-oxide route saves at least one synthetic step and avoids potential yield loss of 15–40% associated with a separate N-oxidation |
| Conditions | Nitration: HNO₃/H₂SO₄, 100 °C; N-oxidation: H₂O₂/catalyst or peracid |
Why This Matters
For procurement decisions in process chemistry groups developing finerenone or related MR antagonists, the N-oxide starting material reduces step count and improves overall process mass intensity.
- [1] Bayer Pharma AG. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate for finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. 2020. View Source
